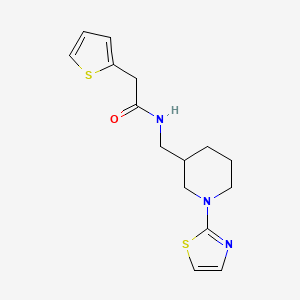

N-((1-(噻唑-2-基)哌啶-3-基)甲基)-2-(噻吩-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

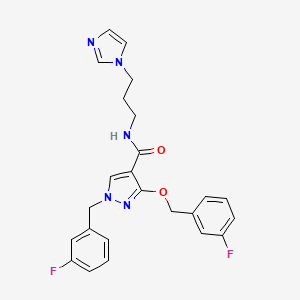

描述

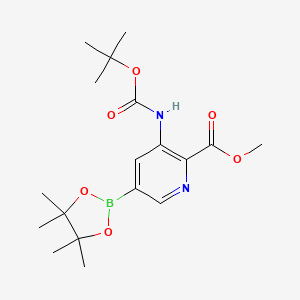

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives, including those with thiazolyl and thiophenyl groups, typically involves a multi-step chemical process. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs is carried out by chloroacetylating amino benzothiazoles and then reacting them with substituted piperazines in the presence of a base . Similarly, other research has focused on synthesizing N-substituted acetamides with different substituents, such as the preparation of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which were characterized by NMR and elemental analysis . These methods are indicative of the general approach to synthesizing compounds with the core structure of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide.

Molecular Structure Analysis

The molecular structure of N-substituted acetamides is often elucidated using various spectroscopic techniques. For example, the structure of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was determined using FT-IR, UV-Vis, NMR, and X-ray diffraction, revealing its crystallization in the monoclinic space group and the nature of intermolecular contacts through Hirshfeld surface analysis . These techniques are crucial for understanding the molecular geometry and electronic properties of the compounds, which are essential for predicting their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of N-substituted acetamides can be inferred from their interaction with biological enzymes and receptors. For instance, some N-substituted acetamides have been evaluated for their anti-inflammatory activity by assessing their ability to inhibit the COX-2 enzyme, as well as their interaction with opioid kappa receptors . These studies often involve molecular docking experiments to predict the binding interactions of the compounds with the target proteins, providing insights into their potential chemical reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides are closely related to their structure and can be predicted using computational methods. The electronic properties, such as electrophilicity and charge transfer, can be assessed using density functional theory (DFT) calculations, as demonstrated for N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide . Additionally, the thermodynamic properties can be calculated to understand the stability and reactivity of the compounds at different temperatures. These properties are crucial for the development of new drugs, as they influence the pharmacokinetics and pharmacodynamics of the compounds.

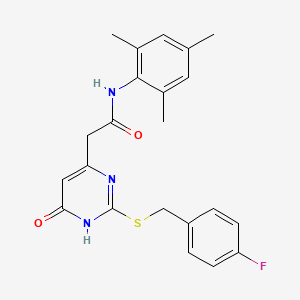

科学研究应用

抗菌和抗真菌应用

类似于N-((1-(噻唑-2-基)哌啶-3-基)甲基)-2-(噻吩-2-基)乙酰胺的化合物已被研究其抗菌活性。这种化合物的衍生物对真菌比对细菌更有效,对白色念珠菌属具有显著活性。这些衍生物表现出有效剂量低于其细胞毒性剂量,表明有潜力用于安全的抗菌用途(Mokhtari & Pourabdollah, 2013)。

抗肿瘤特性

多项研究探讨了与N-((1-(噻唑-2-基)哌啶-3-基)甲基)-2-(噻吩-2-基)乙酰胺相关的衍生物的抗肿瘤活性。新的衍生物被合成并显示出对人类肺腺癌细胞的选择性细胞毒性,表明其作为抗癌药物的潜力(Evren, Yurttaş, Eksellı & Akalın-Çiftçi, 2019)。另一项研究合成了对乳腺癌细胞系具有显著抑制作用的新型衍生物,进一步突显了该化合物在癌症治疗中的潜力(Al-Said, Bashandy, Al-Qasoumi & Ghorab, 2011)。

光电特性

还对噻唑基聚噻吩的光电特性进行了研究,这种化合物属于这一类别。该研究侧重于这类化合物的电化学聚合和光电特性,这可能对材料科学和工程学产生影响(Camurlu & Guven, 2015)。

属性

IUPAC Name |

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS2/c19-14(9-13-4-2-7-20-13)17-10-12-3-1-6-18(11-12)15-16-5-8-21-15/h2,4-5,7-8,12H,1,3,6,9-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHSFLBGJYBQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

![5-benzyl-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517210.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)